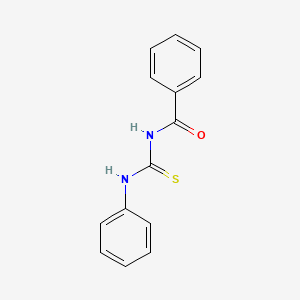

1-Benzoyl-3-phenyl-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5817. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(phenylcarbamothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHZQIIMGRLFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197723 | |

| Record name | Urea, 1-benzoyl-3-phenyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4921-82-8 | |

| Record name | N-[(Phenylamino)thioxomethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Phenyl-N-benzoylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4921-82-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-benzoyl-3-phenyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzoyl-3-phenyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-PHENYL-N-BENZOYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAE2W88H3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzoyl-3-phenyl-2-thiourea

Introduction: 1-Benzoyl-3-phenyl-2-thiourea, also known as N-(phenylcarbamothioyl)benzamide, is a derivative of thiourea with the chemical formula C₁₄H₁₂N₂OS.[1][2] This class of compounds, acylthioureas, is of significant interest in medicinal chemistry and materials science due to their wide range of biological activities, including potential anticancer properties, and their utility as ligands for metal extraction.[3][4] This guide provides a comprehensive overview of the prevalent synthesis protocols, quantitative data, and experimental details for researchers and professionals in drug development.

Synthesis Pathway

The most common and efficient method for synthesizing this compound involves a two-step, one-pot reaction. The process begins with the formation of a benzoyl isothiocyanate intermediate, which is subsequently reacted with aniline without the need for isolation.

-

Formation of Benzoyl Isothiocyanate : Benzoyl chloride is reacted with a thiocyanate salt, typically ammonium thiocyanate or potassium thiocyanate, in a suitable solvent like acetone or benzene.[4][5][6] This reaction proceeds via nucleophilic acyl substitution, forming benzoyl isothiocyanate and a salt byproduct (e.g., ammonium chloride), which often precipitates from the solution.[6]

-

Reaction with Aniline : The freshly prepared benzoyl isothiocyanate solution is then treated with aniline. The amine group of aniline acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the final this compound product.[5][6]

Variations of this protocol exist, including microwave-assisted methods that significantly reduce reaction times.[7]

Quantitative Data Summary

The following tables summarize the quantitative parameters from various reported synthesis protocols.

Table 1: Reagent Quantities and Reaction Conditions

| Protocol Reference | Benzoyl Chloride (molar eq.) | Thiocyanate Salt (molar eq.) | Aniline (molar eq.) | Solvent | Conditions | Time |

| Organic Syntheses[5] | 1.0 (0.2 mol) | 1.1 (NH₄SCN) | 1.0 (0.2 mol) | Acetone | Reflux | ~15 min |

| US Patent 3637787A[6] | 1.0 (2.0 mol) | 1.0 (NH₄SCN) | 1.0 (2.0 mol) | Acetone | Reflux | ~3 hours |

| Microwave-Assisted[7] | 1.0 (2.5 mmol) | 1.0 (NH₄SCN) | 1.0 (2.5 mmol) | Trichloromethane | PEG-400, Microwave | 4 min |

| Benzene Solvent[4] | 1.0 (0.5 mol) | 1.0 (KSCN) | 1.0 (0.5 mol) | Benzene | Reflux | 12 hours |

Table 2: Product Yield and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂OS | [1][2] |

| Molecular Weight | 256.32 g/mol | [1][2] |

| CAS Number | 4921-82-8 | [1][2] |

| Appearance | Yellow precipitate (crude), White plates (recrystallized) | [5] |

| Melting Point | 151–153 °C | [5] |

| Melting Point | 147 °C | [6] |

| Yield (Conventional) | 76-85% | [5][6] |

| Yield (Recrystallized) | 75% | [4] |

Experimental Protocols

Protocol 1: Conventional Synthesis in Acetone

This protocol is adapted from the well-established procedure in Organic Syntheses.[5]

Materials:

-

Ammonium thiocyanate (17 g, 0.22 mol)

-

Benzoyl chloride (28.2 g, 0.2 mol)

-

Aniline (18.6 g, 0.2 mol)

-

Dry Acetone (150 ml)

-

Water (1.5 L)

-

Equipment: 500-ml three-necked flask, reflux condenser, mechanical stirrer, dropping funnel.

Procedure:

-

Place ammonium thiocyanate (17 g) and dry acetone (100 ml) into the three-necked flask equipped with a stirrer and reflux condenser.[5]

-

With continuous stirring, add benzoyl chloride (28.2 g) through the dropping funnel. An exothermic reaction may occur.[6]

-

After the addition is complete, reflux the mixture for 5 minutes. A white precipitate of ammonium chloride may form.[5][6]

-

Add a solution of aniline (18.6 g) in dry acetone (50 ml) at a rate that maintains a gentle reflux.[5]

-

After the aniline addition is complete, pour the reaction mixture carefully into 1.5 L of cold water while stirring.[5]

-

A yellow precipitate of this compound will form.[5]

-

Collect the solid product by filtration.

-

For purification, the crude product can be recrystallized from ethanol to yield white crystalline plates.[5] The reported yield of recrystallized product is 76%.[5]

Protocol 2: Microwave-Assisted Synthesis

This rapid protocol is adapted from a method utilizing microwave irradiation and a phase-transfer catalyst.[7]

Materials:

-

Benzoyl chloride (2.5 mmol)

-

Ammonium thiocyanate (2.5 mmol)

-

Aniline (2.5 mmol)

-

Polyethylene glycol-400 (PEG-400)

-

Trichloromethane (10 ml)

-

Water (15 ml)

-

Anhydrous MgSO₄

Procedure:

-

In a reaction vessel suitable for microwave synthesis, combine benzoyl chloride (2.5 mmol), ammonium thiocyanate (2.5 mmol), and a catalytic amount of PEG-400 in trichloromethane (5 ml).[7]

-

Irradiate the mixture in a microwave synthesizer for 2 minutes.[7]

-

Add a solution of aniline (2.5 mmol) in trichloromethane (5 ml) dropwise over 2 minutes and continue irradiation for an additional 2 minutes.[7]

-

After cooling to room temperature, add water (15 ml) and separate the organic layer.[7]

-

Wash the aqueous phase with trichloromethane (2 x 5 ml).[7]

-

Combine the organic layers and dry over anhydrous MgSO₄.[7]

-

Remove the solvent by evaporation under reduced pressure to afford the product.[7]

-

Recrystallize from ethanol to obtain the analytically pure compound.[7]

Visualizations

Synthesis Workflow

The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reaction Pathway

This diagram outlines the two primary chemical steps in the synthesis.

References

- 1. scbt.com [scbt.com]

- 2. N'-Phenyl-N-benzoylthiourea | C14H12N2OS | CID 728148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

Characterization of 1-Benzoyl-3-phenyl-2-thiourea Using NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of 1-Benzoyl-3-phenyl-2-thiourea, a molecule of interest in medicinal chemistry and materials science. This document details the expected ¹H and ¹³C NMR spectral data, outlines a general experimental protocol for its analysis, and presents a logical workflow for its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound can be effectively achieved using ¹H and ¹³C NMR spectroscopy. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) when dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). These values are compiled and interpreted from spectral data of closely related benzoylthiourea derivatives.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH (Amide) | ~11.6 - 12.6 | Singlet (broad) | Chemical shift can be concentration and temperature dependent. |

| NH (Thiourea) | ~9.5 - 11.5 | Singlet (broad) | Chemical shift can be concentration and temperature dependent. |

| Aromatic Protons (Benzoyl H-ortho) | ~7.9 - 8.1 | Multiplet | |

| Aromatic Protons (Benzoyl H-meta, H-para) | ~7.4 - 7.7 | Multiplet | |

| Aromatic Protons (Phenyl H-ortho, H-meta, H-para) | ~7.2 - 7.6 | Multiplet |

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| C=S (Thiourea) | ~177 - 182 | |

| C=O (Amide) | ~165 - 170 | |

| Aromatic Carbons | ~124 - 140 | Includes all carbons of the benzoyl and phenyl rings. |

Experimental Protocols

The following protocols provide a general framework for the synthesis and NMR analysis of this compound.

Synthesis of this compound

This synthesis is typically achieved through the reaction of benzoyl isothiocyanate with aniline.

Materials:

-

Benzoyl chloride

-

Ammonium thiocyanate

-

Aniline

-

Anhydrous acetone

-

Ethanol

Procedure:

-

Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate (1 equivalent) in anhydrous acetone. To this solution, add benzoyl chloride (1 equivalent) dropwise with stirring. Reflux the mixture for approximately 1 hour. The formation of a white precipitate (ammonium chloride) will be observed.

-

Formation of this compound: After cooling the reaction mixture to room temperature, filter off the ammonium chloride precipitate. To the filtrate containing the in-situ generated benzoyl isothiocyanate, add a solution of aniline (1 equivalent) in acetone dropwise.

-

Isolation and Purification: Reflux the resulting mixture for an additional 2-3 hours. After cooling, the product will precipitate. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

NMR Sample Preparation and Analysis

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry, purified this compound for ¹H NMR, and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

-

Cap the NMR tube securely.

NMR Data Acquisition:

-

The NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence should be used. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans will be required to obtain a spectrum with adequate signal intensity.

-

The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis Workflow.

Caption: NMR Characterization Workflow.

FT-IR analysis of 1-Benzoyl-3-phenyl-2-thiourea

An In-depth Technical Guide to the FT-IR Analysis of 1-Benzoyl-3-phenyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of this compound (BPT). BPT is a derivative of thiourea, a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide details the characteristic vibrational frequencies of BPT, outlines a standard experimental protocol for its analysis, and presents the data in a clear, accessible format.

This compound (C₁₄H₁₂N₂OS) possesses several key functional groups that give rise to a characteristic infrared spectrum.[1] These include the N-H groups of the thiourea moiety, the carbonyl (C=O) group of the benzoyl substituent, the thiocarbonyl (C=S) group, and the phenyl rings. The vibrational frequencies of these groups are sensitive to their chemical environment and can be used for structural elucidation and characterization.

FT-IR Spectral Data Summary

The FT-IR spectrum of this compound exhibits a series of absorption bands corresponding to the various vibrational modes of its functional groups. The following table summarizes the expected and reported vibrational frequencies for BPT and related benzoylthiourea derivatives.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| ~3358 - 3168 | N-H Stretching | [2][3][4] |

| ~1686 - 1638 | C=O (Amide I) Stretching | [2][3][4] |

| ~1537 | N-H Bending (Amide II) | [2][4] |

| ~1352 - 1332 | C-N Stretching | [3] |

| ~1279 | N-C=S Stretching | [5] |

| ~770 - 696 | C=S Stretching | [3][5] |

Note: The exact peak positions can vary depending on the sample preparation method and the physical state of the sample (e.g., solid, solution).

Experimental Protocol

This section outlines a typical experimental procedure for acquiring the FT-IR spectrum of this compound.

3.1. Materials and Instrumentation

-

Sample: this compound (solid powder)

-

Matrix: Potassium bromide (KBr), spectroscopic grade

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Accessories: Agate mortar and pestle, hydraulic press for pellet preparation.

3.2. Sample Preparation (KBr Pellet Method)

-

Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the FT-IR spectrum.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure using a hydraulic press (typically 8-10 tons) to form a thin, transparent pellet.

3.3. Data Acquisition

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Process the spectrum by performing a background subtraction and, if necessary, baseline correction.

Visualization of the FT-IR Analysis Workflow

The following diagram illustrates the general workflow for the FT-IR analysis of this compound.

Caption: Workflow for FT-IR analysis of this compound.

Interpretation of the Spectrum

The FT-IR spectrum of this compound provides a molecular fingerprint that can be used for its identification and characterization.

-

N-H Stretching: The bands in the region of 3358-3168 cm⁻¹ are characteristic of the N-H stretching vibrations of the thiourea moiety. The presence of multiple bands in this region may be due to inter- and intramolecular hydrogen bonding.[2][3][4]

-

C=O Stretching: A strong absorption band around 1686-1638 cm⁻¹ is assigned to the stretching vibration of the carbonyl group (Amide I band).[2][3][4]

-

N-H Bending: The peak around 1537 cm⁻¹ is attributed to the N-H bending vibration (Amide II band), often coupled with C-N stretching.[2][4]

-

C-N and C=S Stretching: The region between 1400 cm⁻¹ and 600 cm⁻¹ contains a complex series of bands arising from C-N stretching, C=S stretching, and various bending and rocking vibrations of the molecule. The bands around 1352-1332 cm⁻¹ and 770-696 cm⁻¹ are typically assigned to C-N and C=S stretching modes, respectively.[3][5]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. This guide has provided a summary of the key vibrational frequencies, a detailed experimental protocol, and a visual representation of the analytical workflow. The information presented herein will be valuable for researchers and scientists involved in the synthesis, characterization, and application of this and related thiourea derivatives in drug development and other fields.

References

Unveiling the Solid-State Architecture of 1-Benzoyl-3-phenyl-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-Benzoyl-3-phenyl-2-thiourea, a molecule of significant interest in medicinal chemistry and materials science. By elucidating its three-dimensional arrangement, we gain crucial insights into its physicochemical properties, potential biological interactions, and suitability for various applications. This document details the experimental protocols for its synthesis and crystallographic analysis, presents a comprehensive summary of its structural parameters, and visualizes the key procedural workflows.

Introduction

This compound belongs to the versatile class of acylthiourea derivatives, known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The spatial arrangement of atoms and the nature of intermolecular interactions within the crystal lattice are paramount in understanding the structure-activity relationship and for the rational design of new therapeutic agents and functional materials. This guide serves as a comprehensive resource for professionals engaged in the study and application of this compound.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of benzoyl isothiocyanate with aniline.[1][2]

Materials:

-

Benzoyl chloride

-

Ammonium thiocyanate

-

Aniline

-

Acetone (anhydrous)

-

Ethanol

Procedure:

-

Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, ammonium thiocyanate (0.22 mol) is dissolved in anhydrous acetone. To this solution, benzoyl chloride (0.2 mol) is added dropwise with constant stirring. The reaction mixture is then refluxed for approximately 5 minutes.[1]

-

Formation of this compound: A solution of aniline (0.2 mol) in dry acetone is added to the freshly prepared benzoyl isothiocyanate solution at a rate that maintains a gentle reflux.[1]

-

Isolation and Purification: The reaction mixture is poured into water with stirring, leading to the precipitation of the yellow product, α-benzoyl-β-phenylthiourea.[1] The precipitate is collected by filtration. Recrystallization from a suitable solvent, such as ethanol, yields purified crystals of this compound.[1]

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Slow evaporation of the solvent from a saturated solution of the purified compound is a common method for crystal growth. The choice of solvent can influence crystal quality and morphology.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

Data Collection:

-

A suitable single crystal is mounted on the goniometer head of the diffractometer.

-

The crystal is cooled to a specific temperature (e.g., 100 K or 298 K) to minimize thermal vibrations.

-

The unit cell parameters are determined, and the diffraction data are collected over a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data are processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic and Structural Parameters

The crystallographic data for this compound provides a quantitative description of its solid-state structure. For comparative purposes, data for related benzoylthiourea derivatives are also presented.

Table 1: Crystal Data and Structure Refinement for this compound and Related Derivatives

| Parameter | 1-Benzoyl-3-ethyl-3-phenylthiourea[3] | 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea[4] |

| Chemical Formula | C₁₆H₁₆N₂OS | C₂₂H₁₈N₄O₂S₂ |

| Formula Weight | 284.37 | 434.52 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 7.735(2) | 11.513(4) |

| b (Å) | 8.013(2) | 4.5279(16) |

| c (Å) | 12.540(3) | 20.209(7) |

| α (°) | 101.837(5) | 90 |

| β (°) | 96.908(5) | 101.146(7) |

| γ (°) | 94.205(6) | 90 |

| Volume (ų) | 751.3(4) | 1033.6(6) |

| Z | 2 | 2 |

| Temperature (K) | 298 | 298 |

| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |

| Reflections Collected | 7829 | 6173 |

| Independent Reflections | 2648 | 2142 |

| R_int | 0.023 | 0.040 |

| Final R indices [I>2σ(I)] | R1 = 0.054, wR2 = 0.144 | R1 = 0.063, wR2 = 0.171 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Related Benzoylthiourea Derivative

Note: Specific bond lengths and angles for this compound are pending access to the full crystallographic information file. The data below is for a representative related structure for illustrative purposes.

| Bond/Angle | Length (Å) / Angle (°) |

| C=S | ~1.68 |

| C=O | ~1.22 |

| C-N (thiourea) | ~1.33 - 1.41 |

| C-N (amide) | ~1.38 |

| S-C-N | ~120 - 125 |

| O-C-N | ~120 |

| C-N-C | ~125 |

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. ijcrt.org [ijcrt.org]

- 3. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzoyl-3-phenyl-2-thiourea: Physicochemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzoyl-3-phenyl-2-thiourea is a synthetic organic compound belonging to the acylthiourea class of molecules. Acylthioureas are characterized by a thiourea moiety linked to a carbonyl group and have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have been investigated for their potential as antibacterial, antifungal, antiviral, and anticancer agents.[1] The presence of both a benzoyl and a phenyl group in this compound contributes to its specific physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the core physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its known biological activities and potential mechanisms of action.

Physicochemical Properties

This compound is a stable solid at room temperature. Its key physicochemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂N₂OS | [2] |

| Molecular Weight | 256.32 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 159-161 °C | [3] |

| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in Ethanol (up to 8 mg/mL) | [3] |

| CAS Number | 4921-82-8 | [2] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretching |

| ~3040, 3003 | C-H stretching (aromatic) |

| ~1675 | C=O stretching (amide I) |

| ~1533, 1520 | C=C stretching (aromatic) |

| ~1280, 1500 | N-C=S and C-N vibrations |

| ~1200, 800 | C=S stretching |

Note: The exact peak positions can vary slightly based on the sample preparation and instrument.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.5 | Singlet | -C(=O)NH- |

| ~10.0 | Singlet | -C(=S)NH- |

| 7.2 - 8.0 | Multiplet | Aromatic protons |

¹³C NMR (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C=S |

| ~168 | C=O |

| 120 - 140 | Aromatic carbons |

Note: The chemical shifts are approximate and can be influenced by the solvent and concentration.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step one-pot reaction involving the formation of benzoyl isothiocyanate followed by its reaction with aniline.[5][6]

Materials:

-

Benzoyl chloride

-

Ammonium thiocyanate

-

Aniline

-

Acetone (anhydrous)

-

Ethanol (for recrystallization)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

Preparation of Benzoyl Isothiocyanate:

-

In a 500-mL three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve ammonium thiocyanate (0.22 mol) in 100 mL of dry acetone.[6]

-

With continuous stirring, add benzoyl chloride (0.2 mol) dropwise from the dropping funnel.[6]

-

After the addition is complete, reflux the mixture for 5 minutes.[6]

-

-

Formation of this compound:

-

To the reaction mixture containing the in-situ generated benzoyl isothiocyanate, add a solution of aniline (0.2 mol) in 50 mL of dry acetone at a rate that maintains a gentle reflux.[6]

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes.

-

Pour the reaction mixture into 1.5 L of cold water with stirring.[6]

-

A yellow precipitate of this compound will form.[6]

-

-

Purification:

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a copious amount of deionized water.

-

Recrystallize the crude product from hot ethanol to obtain purified white or light-yellow crystals.[7]

-

Dry the purified crystals in a vacuum oven.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed by the spectroscopic methods detailed in the "Spectroscopic Data" section and by determining its melting point, which should be within the range of 159-161 °C.[3]

Biological Activity and Mechanism of Action

This compound and related acylthiourea derivatives have demonstrated a range of biological activities, with antibacterial and anticancer properties being the most prominent.

Antibacterial Activity

Thiourea derivatives are known to exhibit antibacterial activity against a variety of bacterial strains. The proposed mechanism of action often involves the inhibition of essential bacterial enzymes. One of the primary targets is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[8][9] By inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, these compounds prevent the negative supercoiling of DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[8][9]

dot

Caption: Proposed antibacterial mechanism of this compound via inhibition of DNA gyrase.

Anticancer Activity

Several studies have highlighted the potential of benzoylthiourea derivatives as anticancer agents. The mechanisms underlying their cytotoxic effects are multifaceted and can involve the modulation of various signaling pathways implicated in cancer cell proliferation, survival, and metastasis. One of the proposed mechanisms involves the inhibition of key signaling molecules such as those in the HER-2 (Human Epidermal Growth Factor Receptor 2) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways .[10][11] Overexpression of HER-2 is a known driver in certain types of breast cancer. Inhibition of HER-2 signaling can lead to decreased cell proliferation and induction of apoptosis. Similarly, the NF-κB pathway is constitutively active in many cancers and plays a crucial role in promoting inflammation, cell survival, and proliferation. Inhibition of NF-κB can sensitize cancer cells to apoptosis.[10]

dot

Caption: Potential anticancer mechanisms of this compound targeting HER-2 and NF-κB pathways.

Conclusion

This compound is a compound with well-defined physicochemical properties and a straightforward synthetic route. Its potential as a biologically active agent, particularly in the realms of antibacterial and anticancer research, makes it a molecule of significant interest for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating future studies into the therapeutic applications of this and related acylthiourea compounds. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential for clinical applications.

References

- 1. Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 4921-82-8 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Benzoyl-3-phenyl-2-thiourea

This technical guide provides a comprehensive overview of 1-Benzoyl-3-phenyl-2-thiourea, a significant member of the thiourea class of compounds. Thiourea derivatives are widely recognized in medicinal and coordination chemistry for their diverse biological activities and applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's identifiers, physicochemical properties, synthesis protocols, and proposed mechanisms of action.

Chemical Identifiers and Properties

This compound is a well-defined chemical entity with several key identifiers used for its unambiguous classification in chemical databases and literature. These identifiers, along with its fundamental physicochemical properties, are summarized below.

| Identifier Type | Value | Citation |

| CAS Number | 4921-82-8 | [1][2] |

| Molecular Formula | C₁₄H₁₂N₂OS | [1][2] |

| Molecular Weight | 256.32 g/mol | [1][2] |

| IUPAC Name | N-(phenylcarbamothioyl)benzamide | [1] |

| Canonical SMILES | C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 | [3] |

| InChI | InChI=1S/C14H12N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18) | [1][3] |

| InChIKey | GVHZQIIMGRLFMX-UHFFFAOYSA-N | [1][3] |

| Common Synonyms | N-Benzoyl-N'-phenylthiourea, N-[(Phenylamino)thioxomethyl]-benzamide | [1][2] |

Quantitative and Spectral Data

While specific experimental data such as a definitive melting point for this compound is not consistently reported in publicly available literature, characterization is typically achieved through standard spectroscopic methods. The table below summarizes the expected and reported spectral characteristics for this class of compounds.

| Data Type | Description | Citation |

| Appearance | Typically a yellowish or white crystalline solid. | [4] |

| Infrared (IR) Spectroscopy | Expected characteristic peaks: ν(N-H) ~3100-3400 cm⁻¹, ν(C=O) ~1660-1690 cm⁻¹, ν(C-N) ~1330-1350 cm⁻¹, ν(C=S) ~700-770 cm⁻¹. | [4][5][6] |

| ¹H NMR Spectroscopy | Expected signals: Aromatic protons (Ar-H) in the range of δ 7.0-8.0 ppm. Two distinct signals for the N-H protons, typically downfield (δ > 9.0 ppm), which are D₂O exchangeable. | [5][7] |

| ¹³C NMR Spectroscopy | Expected signals: Thione carbon (C=S) ~δ 177-181 ppm, Carbonyl carbon (C=O) ~δ 165-169 ppm, Aromatic carbons in the range of δ 124-140 ppm. | [5][7] |

| Mass Spectrometry | The molecular ion peak [M]+ corresponding to the exact mass (256.0670 g/mol ) is expected. | [3] |

Note: Sigma-Aldrich, a major supplier, explicitly states that it does not collect analytical data for this specific product, highlighting the scarcity of published, lot-specific data. Researchers should assume the responsibility of confirming the product's identity and purity upon acquisition.

Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step, one-pot reaction. The following protocol is a representative method compiled from several literature procedures.

Protocol: Synthesis of this compound

Objective: To synthesize this compound from benzoyl chloride and aniline.

Materials:

-

Benzoyl chloride (1.0 eq)

-

Ammonium thiocyanate or Potassium thiocyanate (1.0-1.1 eq)

-

Aniline (1.0 eq)

-

Acetone (anhydrous)

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Formation of Benzoyl Isothiocyanate (in situ):

-

Set up a dry three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

-

Add ammonium thiocyanate (1.0 eq) to the flask, followed by anhydrous acetone to dissolve it.

-

With continuous stirring, add benzoyl chloride (1.0 eq) dropwise from the dropping funnel.

-

After the addition is complete, gently reflux the mixture for approximately 5-10 minutes. This reaction forms the intermediate, benzoyl isothiocyanate, and a precipitate of ammonium chloride.

-

-

Reaction with Aniline:

-

Prepare a solution of aniline (1.0 eq) in a small volume of anhydrous acetone.

-

Add the aniline solution dropwise to the refluxing mixture of benzoyl isothiocyanate. The addition should be controlled to maintain a gentle reflux.

-

Once the aniline addition is complete, continue to reflux the reaction mixture for 1-2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

-

Isolation and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing a large volume of cold deionized water while stirring vigorously.

-

A yellow or off-white precipitate of this compound will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

-

Dry the purified product in a vacuum oven.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

-

Synthesis and Mechanistic Diagrams

Visual representations of the synthesis workflow and the proposed biological mechanism of action provide a clear and concise understanding of the chemical and biological processes involving this compound.

Caption: Chemical synthesis workflow for this compound.

Thiourea derivatives are known for their broad-spectrum antimicrobial properties. While the specific mechanism for each derivative can vary, a commonly proposed mode of action involves the inhibition of essential bacterial enzymes. One of the key targets is DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication and repair.

Caption: Proposed antimicrobial mechanism of action for thiourea derivatives.

References

- 1. N'-Phenyl-N-benzoylthiourea | C14H12N2OS | CID 728148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. thaiscience.info [thaiscience.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

solubility of 1-Benzoyl-3-phenyl-2-thiourea in different solvents

An In-depth Technical Guide on the Solubility of 1-Benzoyl-3-phenyl-2-thiourea

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in its potential application. This technical guide provides a detailed overview of the solubility of this compound (BPTU), including available quantitative data, and outlines standard experimental protocols for solubility determination.

Physicochemical Properties of this compound

This compound is a solid crystalline compound. A general observation is that it is insoluble in water.

Quantitative Solubility Data

The available quantitative solubility data for this compound in common organic solvents is currently limited. The following table summarizes the known solubility values.

| Solvent | Solubility | Temperature |

| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL[1] | Not Specified |

| Ethanol | ≤ 8 mg/mL[1] | Not Specified |

| Water | Insoluble[2] | Not Specified |

Experimental Protocols for Solubility Determination

Precise and reproducible solubility data is essential for various stages of research and development. The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus and Materials:

-

Conical flasks or vials with stoppers

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration device (e.g., syringe filters)

-

Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)

-

This compound

-

Selected solvents

Procedure:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of a different solvent. An excess of the solid should be visible at the bottom of the flask to ensure a saturated solution.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Agitate the flasks for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution is constant).

-

After reaching equilibrium, allow the flasks to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Apparatus and Materials:

-

Saturated solution prepared as in the shake-flask method

-

Volumetric pipette

-

Pre-weighed evaporation dish

-

Oven or desiccator

-

Analytical balance

Procedure:

-

Prepare a saturated solution of this compound in a chosen solvent and filter it to remove any undissolved solid.

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in a well-ventilated area or under a fume hood. Gentle heating may be applied if the compound is thermally stable.

-

Once the solvent has evaporated, place the dish in an oven at a temperature below the compound's melting point to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The solubility is calculated from the mass of the solid residue and the volume of the solution used.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a calibration curve.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Saturated solution prepared as in the shake-flask method

-

Volumetric flasks and pipettes for dilutions

-

Pure solvent for blank and dilutions

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution over a range of wavelengths.

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

-

Measure the absorbance of each standard solution at the λmax and construct a calibration curve by plotting absorbance versus concentration.

-

Prepare a saturated solution of this compound and filter it.

-

Dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, which represents its solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Melting Point Determination of 1-Benzoyl-3-phenyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the melting point for the compound 1-Benzoyl-3-phenyl-2-thiourea. It includes tabulated physical data, detailed experimental protocols for synthesis, purification, and melting point analysis, and a workflow visualization to support laboratory investigation.

Core Data Presentation

The primary physical characteristic for the identification of a pure crystalline solid is its melting point. For this compound, the reported melting point is a sharp range, indicative of a high degree of purity.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 4921-82-8 | C₁₄H₁₂N₂OS | 256.33 | 159 - 161[1] |

Experimental Protocols

Accurate melting point determination is contingent on the purity of the sample. Therefore, protocols for the synthesis and subsequent purification of this compound are provided below, followed by the methodology for melting point analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of benzoyl isothiocyanate with aniline.[2][3]

Materials:

-

Benzoyl chloride

-

Ammonium thiocyanate

-

Aniline

-

Anhydrous acetone

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of Benzoyl Isothiocyanate (in situ):

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ammonium thiocyanate (1 equivalent) in anhydrous acetone.

-

To this stirring solution, add benzoyl chloride (1 equivalent) dropwise.

-

Heat the mixture to reflux and maintain for approximately 15-30 minutes. The formation of a white precipitate (ammonium chloride) will be observed.

-

Cool the mixture to room temperature.

-

-

Formation of this compound:

-

Filter the reaction mixture to remove the ammonium chloride precipitate. The filtrate contains the benzoyl isothiocyanate.

-

To the filtrate, add a solution of aniline (1 equivalent) in acetone dropwise with continuous stirring.

-

Heat the resulting mixture to reflux for approximately 30 minutes to 2 hours.[2][4]

-

After the reflux period, pour the reaction mixture into a beaker containing crushed ice or cold water to precipitate the crude product.

-

-

Isolation of Crude Product:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining impurities.

-

Allow the crude product to air dry or dry in a desiccator.

-

Purification by Recrystallization

To obtain a pure sample for accurate melting point determination, the crude product must be recrystallized. Ethanol is a commonly used solvent for the recrystallization of thiourea derivatives.[5]

Materials:

-

Crude this compound

-

Ethanol

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of ethanol and gently heat the mixture on a hot plate with swirling until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution.

-

-

Crystallization:

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

-

Isolation of Pure Crystals:

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

-

Dry the purified crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.

-

Melting Point Determination

The melting point of the purified this compound is determined using the capillary method with a melting point apparatus.[6][7][8]

Materials:

-

Purified, dry this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Ensure the purified sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[9]

-

Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly approach the expected melting point (approximately 10-15°C below 159°C).

-

Once the temperature is near the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8][10]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).

-

A pure sample should exhibit a sharp melting range of 1-2°C.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis, purification, and melting point determination of this compound.

Caption: Experimental workflow for the synthesis and melting point determination of this compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. ijcrt.org [ijcrt.org]

- 4. 3-Benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. Determination of Melting Point [unacademy.com]

- 8. southalabama.edu [southalabama.edu]

- 9. thinksrs.com [thinksrs.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Elemental Analysis of 1-Benzoyl-3-phenyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the elemental analysis of 1-Benzoyl-3-phenyl-2-thiourea, a molecule of interest in medicinal chemistry and materials science. This document details the theoretical composition, experimental protocols for synthesis and analysis, and data presentation.

Introduction to this compound

This compound (C₁₄H₁₂N₂OS) is a derivative of thiourea containing a benzoyl group and a phenyl group attached to the nitrogen atoms. Thiourea derivatives are a well-known class of organic compounds with a wide range of biological activities and applications in coordination chemistry. The precise determination of the elemental composition of this compound is crucial for its characterization, confirming its purity, and ensuring the reliability of subsequent studies.

Elemental Composition

The elemental composition of a pure compound is a fundamental characteristic. For this compound, with a molecular formula of C₁₄H₁₂N₂OS and a molecular weight of 256.32 g/mol , the theoretical elemental percentages can be calculated as follows.[1][2]

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 65.60 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 4.73 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.93 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.24 |

| Sulfur | S | 32.07 | 1 | 32.07 | 12.51 |

| Total | 256.35 | 100.00 |

Experimental values for elemental analysis are typically expected to be within ±0.4% of the theoretical values to confirm the sample's purity.[3][4]

Table 2: Comparison of Theoretical and Expected Experimental Elemental Analysis Data

| Element | Theoretical (%) | Expected Experimental Range (%) |

| Carbon (C) | 65.60 | 65.20 - 66.00 |

| Hydrogen (H) | 4.73 | 4.33 - 5.13 |

| Nitrogen (N) | 10.93 | 10.53 - 11.33 |

| Sulfur (S) | 12.51 | 12.11 - 12.91 |

Experimental Protocols

3.1. Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of benzoyl isothiocyanate with aniline.

Materials:

-

Benzoyl chloride

-

Ammonium thiocyanate

-

Aniline

-

Dry acetone

-

Ethanol

Procedure:

-

Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate in dry acetone. To this solution, add benzoyl chloride dropwise with constant stirring. The reaction mixture is then refluxed. The formation of a precipitate (ammonium chloride) indicates the in-situ generation of benzoyl isothiocyanate.

-

Formation of this compound: After cooling the mixture, the ammonium chloride is filtered off. A solution of aniline in dry acetone is then added dropwise to the filtrate containing the benzoyl isothiocyanate. The resulting mixture is refluxed for several hours.

-

Purification: The reaction mixture is poured into cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.[5][6]

3.2. Elemental Analysis (CHNS Analysis)

The determination of the elemental composition of this compound is performed using a CHNS elemental analyzer, which relies on combustion analysis.[7]

Principle: A small, accurately weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and its oxides (NOx), and sulfur to sulfur dioxide (SO₂). The resulting gases are then passed through a reduction chamber to convert nitrogen oxides to dinitrogen and are subsequently separated and quantified by a detector.[1]

Instrumentation:

-

CHNS Elemental Analyzer

-

Microbalance (for accurate weighing of the sample)

-

Tin capsules for sample encapsulation

Procedure:

-

Sample Preparation: A small amount (typically 1-3 mg) of the dried and purified this compound is accurately weighed into a tin capsule.

-

Combustion: The capsule is introduced into the combustion furnace of the elemental analyzer, which is maintained at a temperature of around 1000°C. The sample undergoes rapid and complete combustion.

-

Gas Separation and Detection: The combustion gases are carried by a stream of inert gas (typically helium) through a series of columns and traps. The gases (CO₂, H₂O, N₂, and SO₂) are separated by gas chromatography and detected by a thermal conductivity detector (TCD).

-

Data Analysis: The detector signals are processed by software that calculates the percentage of each element based on the weight of the sample and calibration with a known standard.

Workflow Diagrams

The following diagrams illustrate the synthesis and analysis workflow for this compound.

References

The Rise of Benzoylthioureas: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylthiourea compounds have emerged from the annals of chemical history to become a significant scaffold in modern medicinal chemistry. First synthesized in the early 20th century, these versatile molecules are now the subject of intense investigation due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of benzoylthiourea derivatives. It further delves into their diverse therapeutic applications, supported by a compilation of quantitative biological data and a detailed examination of their mechanisms of action, including key signaling pathways. Experimental protocols for seminal synthetic methods are provided to facilitate further research and development in this promising class of compounds.

A Journey Through Time: The Discovery and History of Benzoylthiourea Compounds

The story of benzoylthiourea compounds is rooted in the broader history of urea and thiourea chemistry. A pivotal moment in organic chemistry was Friedrich Wöhler's synthesis of urea from inorganic precursors in 1828, which challenged the theory of vitalism. This was followed by Marceli Nencki's first synthesis of thiourea in 1873.

The specific exploration of benzoylthiourea derivatives gained momentum in the early 20th century. A landmark publication by Irwin B. Douglass and Frederic B. Dains in 1934 detailed the synthesis of various benzoylthiourea derivatives through the reaction of benzoyl isothiocyanate with amines.[1] This work laid the foundation for future investigations into this class of compounds. For decades, research into benzoylthioureas continued, but it has been in more recent years that their significant potential as therapeutic agents has been fully appreciated, leading to a surge in studies exploring their antimicrobial, anticancer, antiviral, and other biological activities.[2][3]

Core Synthetic Strategies: Experimental Protocols

The synthesis of benzoylthiourea derivatives is primarily achieved through the reaction of a benzoyl isothiocyanate with a primary or secondary amine. The benzoyl isothiocyanate is typically generated in situ from the corresponding benzoyl chloride and a thiocyanate salt.

General One-Pot Synthesis of N-Aryl-N'-benzoylthioureas

This method is a widely used and efficient procedure for the synthesis of a diverse range of N,N'-disubstituted benzoylthioureas.

Experimental Protocol:

-

Preparation of Benzoyl Isothiocyanate: To a solution of ammonium thiocyanate (1.0 equivalent) in a dry solvent such as acetone or acetonitrile, add the desired substituted benzoyl chloride (1.0 equivalent) dropwise with stirring. The reaction mixture is typically refluxed for 1-2 hours to facilitate the formation of the benzoyl isothiocyanate intermediate.

-

Addition of Amine: After cooling the reaction mixture to room temperature, a solution of the desired primary or secondary amine (1.0 equivalent) in the same solvent is added dropwise.

-

Reaction Completion and Isolation: The reaction mixture is then stirred at room temperature or gently heated for an additional 1-4 hours until the reaction is complete (monitored by TLC). The product is typically isolated by pouring the reaction mixture into cold water, which precipitates the benzoylthiourea derivative. The solid product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetone).

Characterization: The synthesized compounds are characterized by standard analytical techniques, including melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).

Synthesis of N,N-Dialkyl-N'-benzoylthioureas

This protocol is a variation of the general method, specifically for the synthesis of N,N-dialkyl substituted derivatives.

Experimental Protocol:

-

Reaction Setup: A solution of the desired N,N-dialkylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Addition of Benzoyl Isothiocyanate: A solution of benzoyl isothiocyanate (1.0 equivalent) in anhydrous DCM is added dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Therapeutic Landscape: Biological Activities and Quantitative Data

Benzoylthiourea derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

A significant area of research has focused on the antibacterial and antifungal properties of benzoylthioureas. These compounds have shown efficacy against a variety of pathogenic microorganisms.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 5a | Escherichia coli | 128 | [4] |

| 5b | Pseudomonas aeruginosa | 128 | [4] |

| 5d | Candida albicans | 128 | [4] |

| 1bb | Mycobacterium tuberculosis H37Rv | 15.62 | [5] |

| 2aa | Acinetobacter baumannii | 62.50 | [5] |

Anticancer Activity

The anticancer potential of benzoylthiourea derivatives is another highly investigated area. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| L1 | MCF-7 (Breast Cancer) | 491.61 | [6] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 (Breast Cancer) | 0.31 | [7] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (Breast Cancer) | 0.94 | [7] |

| 11d | BGC-823 (Gastric Cancer) | 20.9 | [8] |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 (Breast Cancer) | 640 | [9] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | < IC50 of reference | [10] |

Antiviral Activity

Recent studies have highlighted the potential of benzoylthiourea derivatives as antiviral agents, with activity reported against a range of viruses.

| Compound ID | Virus | EC50 (µM) | Reference |

| 10m | Influenza A (H1N1) | 0.0008 | [11] |

| 18e | Coxsackievirus B5 | 6-18.5 | [12] |

| 43a | Coxsackievirus B5 | 6-18.5 | [12] |

Unraveling the Mechanisms: Signaling Pathways and Molecular Targets

The diverse biological activities of benzoylthiourea compounds stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Inhibition of Bacterial DNA Gyrase

One of the well-established mechanisms for the antibacterial activity of some benzoylthiourea derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[13] By binding to the B subunit of DNA gyrase, these compounds prevent the enzyme from carrying out its function, leading to the cessation of bacterial growth.

Modulation of EGFR Signaling in Cancer

In the context of cancer, certain benzoylthiourea derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and metastasis. By inhibiting EGFR, these compounds can effectively block these pro-cancerous signals.

Induction of Apoptosis

Many anticancer benzoylthiourea derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the release of cytochrome c, leading to the activation of caspases.

Conclusion and Future Perspectives

The journey of benzoylthiourea compounds from their early synthesis to their current status as promising therapeutic leads is a testament to the continuous evolution of medicinal chemistry. Their synthetic accessibility and the vast potential for structural diversification offer a fertile ground for the development of novel drugs with improved efficacy and selectivity. The elucidation of their mechanisms of action, particularly their impact on critical signaling pathways, will undoubtedly pave the way for the rational design of next-generation benzoylthiourea-based therapeutics for a wide range of diseases. Further research into their pharmacokinetic and pharmacodynamic properties will be crucial in translating their in vitro and in vivo activities into clinical success.

References

- 1. Antiprotozoal Activity of Benzoylthiourea Derivatives against Trypanosoma cruzi: Insights into Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. Design, synthesis, cytotoxic activity, and apoptosis inducing effects of 4- and N-substituted benzoyltaurinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. icaiit.org [icaiit.org]

- 13. Benzoylthioureas: Design, Synthesis and Antimycobacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 1-Benzoyl-3-phenyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Benzoyl-3-phenyl-2-thiourea (BPTU) is a synthetic compound belonging to the versatile thiourea class of molecules, which has demonstrated significant potential across various therapeutic areas, notably in oncology and microbiology. While direct and exhaustive research on BPTU is still emerging, extensive studies on structurally related benzoylthiourea derivatives provide a strong basis for understanding its probable mechanisms of action. This technical guide synthesizes the current understanding of BPTU's biological activities, focusing on its hypothesized core mechanisms. These include the induction of apoptosis in cancer cells through the intrinsic pathway, cell cycle arrest, and the inhibition of key enzymes such as Epidermal Growth Factor Receptor (EGFR) and bacterial DNA gyrase. This document provides an overview of the signaling pathways, detailed experimental protocols for key assays, and a summary of available quantitative data to support further research and development.

Introduction

Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms and have been a subject of intense research due to their broad spectrum of biological activities.[1] The structural scaffold of these compounds allows for diverse chemical modifications, leading to a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This compound, with its benzoyl and phenyl substitutions, is a prominent member of this class. Its mechanism of action is believed to be multifactorial, primarily centered on the disruption of cellular processes essential for the proliferation and survival of cancer cells and pathogenic microbes.

Hypothesized Anticancer Mechanism of Action

The anticancer properties of BPTU and its derivatives are thought to be mediated through several interconnected mechanisms, primarily the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis via the Intrinsic Pathway

A primary mechanism by which thiourea derivatives exert their anticancer effects is the induction of apoptosis. Research on analogous compounds suggests that BPTU likely triggers the intrinsic (or mitochondrial) pathway of apoptosis.[2] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane.

Key hypothesized events in the BPTU-induced intrinsic apoptosis pathway include:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): BPTU is thought to induce stress that leads to the formation of pores in the mitochondrial membrane.

-

Cytochrome c Release: The permeabilized membrane allows for the release of cytochrome c from the intermembrane space into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome.

-

Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

Figure 1: Hypothesized Intrinsic Apoptosis Pathway induced by BPTU.

Cell Cycle Arrest